N-(2-methylbenzylidene)-3-nitroaniline

Description

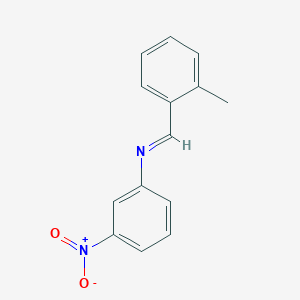

N-(2-Methylbenzylidene)-3-nitroaniline is a Schiff base derived from the condensation of 3-nitroaniline and 2-methylbenzaldehyde. Its structure features a nitro group at the 3-position of the aniline ring and a 2-methyl-substituted benzylidene moiety.

Properties

Molecular Formula |

C14H12N2O2 |

|---|---|

Molecular Weight |

240.26 g/mol |

IUPAC Name |

1-(2-methylphenyl)-N-(3-nitrophenyl)methanimine |

InChI |

InChI=1S/C14H12N2O2/c1-11-5-2-3-6-12(11)10-15-13-7-4-8-14(9-13)16(17)18/h2-10H,1H3 |

InChI Key |

WTKHVMFKGIRZGZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C=NC2=CC(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=CC=C1C=NC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1. Key Structural Parameters of Selected Compounds

| Compound | Substituent Position | Hydrogen Bonding Features | Notable Properties |

|---|---|---|---|

| This compound | Ortho-methyl | Likely N–H⋯O and C–H⋯π interactions | Steric hindrance, planar disruption |

| N-(4-Methylbenzyl)-3-nitroaniline | Para-methyl | N–H⋯Cl (in salt form) | Protonation-induced distortion |

| N-(2-Hydroxy-3-iodo-5-nitrobenzylidene)-3-nitroaniline | Ortho-OH, meta-I, para-NO₂ | Five C–H⋯O, I⋯NO₂ interactions | Conformational isomerism |

Preparation Methods

Procedure:

Key Data:

Characterization :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time while maintaining high yields.

Procedure:

Key Data:

Advantages :

Solvent-Free Mechanochemical Synthesis

Eco-friendly solvent-free methods employ grinding or ball-milling.

Procedure:

Key Data:

Characterization :

Catalytic Methods Using Acidic Ionic Liquids

Procedure:

Key Data:

Green Chemistry Approaches

Biocatalysts and renewable solvents align with sustainable practices.

Procedure:

Key Data:

Comparative Analysis of Methods

| Method | Yield (%) | Time | Eco-Friendliness | Cost Efficiency |

|---|---|---|---|---|

| Conventional Reflux | 78–85 | 5–6 hours | Moderate | High |

| Microwave | 88–92 | 15–20 min | High | Moderate |

| Solvent-Free | 82–89 | 30–45 min | High | Low |

| Ionic Liquid Catalyzed | 94 | 2 hours | Moderate | High |

| Green Chemistry | 85 | 3 hours | Very High | Low |

Challenges and Optimization Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.